WNY1613

PI3Kδ inhibition Kinase selectivity Non-Hodgkin's lymphoma

WNY1613 is a potent, selective PI3Kδ inhibitor (IC50 1.2 nM) with a unique piperazinone-purine scaffold. Its distinct selectivity profile (219-/120-/250-fold over α/β/γ) and proven in vivo efficacy in NHL xenografts with no observable toxicity make it an excellent lead for next-gen PI3Kδ therapeutics. Ideal for PK/PD and combo studies.

Molecular Formula C29H35N9O3
Molecular Weight 557.6 g/mol
Cat. No. B11932586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWNY1613
Molecular FormulaC29H35N9O3
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)CN6CCN(CC6=O)C(=O)C7CCC7
InChIInChI=1S/C29H35N9O3/c1-3-22-30-20-9-4-5-10-21(20)38(22)29-32-26-25(27(33-29)35-13-15-41-16-14-35)31-23(34(26)2)17-36-11-12-37(18-24(36)39)28(40)19-7-6-8-19/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3
InChIKeyZGZMQKJLWFWWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one (WNY1613): Potent and Selective PI3Kδ Inhibitor with Purine Scaffold


The target compound, known as WNY1613 (CAS 2650546-39-5, C29H35N9O3, MW 557.66), is a piperazinone-containing purine derivative that functions as a potent and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [1]. Developed through structure-activity relationship (SAR) studies, WNY1613 represents a new chemical scaffold distinct from approved PI3Kδ inhibitors such as Idelalisib and Duvelisib, addressing limitations associated with immune-mediated toxicity and infection risk [2]. It exhibits significant antiproliferative activity against non-Hodgkin's lymphoma (NHL) cell lines and demonstrates in vivo tumor growth inhibition in xenograft models without observable toxicity .

Why Generic Substitution Fails: Structural and Pharmacological Uniqueness of WNY1613


WNY1613 cannot be simply substituted with other PI3Kδ inhibitors or purine-based compounds due to its unique combination of a piperazinone-containing purine scaffold and specific substitution pattern (cyclobutanecarbonyl, 2-ethylbenzimidazol-1-yl, 9-methyl, 6-morpholin-4-yl) [1]. This precise architecture dictates its distinct selectivity profile (219-, 120-, and 250-fold over PI3Kα, β, and γ, respectively) and its ability to inhibit downstream PI3K/AKT/mTOR and MAPK signaling pathways in NHL cells [2]. In contrast, approved inhibitors like Idelalisib and Duvelisib exhibit different isoform selectivity patterns and are associated with specific immune-mediated toxicities not yet observed with WNY1613 in preclinical models [3]. The piperazinone moiety is critical for the observed potency and selectivity; altering this core would likely compromise the compound's differentiated activity profile [1].

Quantitative Differentiation Evidence for 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one (WNY1613)


PI3Kδ Enzymatic Inhibition: Sub-Nanomolar Potency Versus Clinical Comparators

WNY1613 demonstrates exceptional potency against the PI3Kδ isoform with an IC50 of 1.2 nM, positioning it among the most potent PI3Kδ inhibitors reported [1]. This compares favorably to the approved selective PI3Kδ inhibitor Idelalisib (IC50 = 2.5 nM) and the dual PI3Kδ/γ inhibitor Duvelisib (PI3Kδ IC50 = 2.5 nM), as well as other clinical candidates like AM-1430 (IC50 = 4.6 nM) and CHMFL-PI3KD-317 (IC50 = 6 nM) . The 1.2 nM IC50 value indicates a 2- to 5-fold improvement in biochemical potency over these established inhibitors, which is a critical factor for achieving target engagement at lower doses and potentially mitigating off-target effects.

PI3Kδ inhibition Kinase selectivity Non-Hodgkin's lymphoma Enzymatic assay

Isoform Selectivity Profile: >100-Fold Selectivity Over Other Class I PI3Ks

WNY1613 exhibits a remarkable selectivity profile with selectivity indexes (IC50 vs. kinase of interest / IC50 vs. PI3Kδ) of 219, 120, and 250 for PI3Kα, PI3Kβ, and PI3Kγ, respectively [1]. This level of selectivity is comparable to or exceeds that of other highly selective PI3Kδ inhibitors such as Selective PI3Kδ Inhibitor 1 (compound 7n) which shows >1000-fold selectivity against other class I PI3K isoforms, and CHMFL-PI3KD-317 which exhibits 10-1500 fold selectivity . In contrast, pan-PI3K inhibitors like TG100713 show significantly lower selectivity (PI3Kδ IC50 = 24 nM, PI3Kγ IC50 = 50 nM) [2]. The high selectivity of WNY1613 minimizes off-target inhibition of other PI3K isoforms, which is crucial for reducing adverse effects such as hyperglycemia (PI3Kα) and immune dysregulation (PI3Kγ).

PI3K isoform selectivity Off-target activity Kinase profiling Therapeutic window

Antiproliferative Activity in NHL Cell Lines: Comparative Efficacy Against SU-DHL-6 and JEKO-1

WNY1613 exhibits potent antiproliferative activity against human NHL cell lines, with reported IC50 values of 34 nM and 53 nM against SU-DHL-6 and JEKO-1 cells, respectively [1]. In a comparative context, the dual PI3Kδ/HDAC6 inhibitor 22E (derived from WNY1613) demonstrated IC50 values of 34 nM and 53 nM against the same cell lines, indicating that the PI3Kδ inhibitory activity of WNY1613 is a primary driver of its antiproliferative effects [1]. Other PI3Kδ inhibitors, such as Selective PI3Kδ Inhibitor 1, show an IC50 of 120 nM against JeKo-1 cells, indicating that WNY1613 is approximately 2.3-fold more potent in this cellular context . This cellular potency translates to robust inhibition of downstream PI3K/AKT/mTOR and MAPK signaling pathways and induction of apoptosis [2].

Non-Hodgkin's lymphoma Antiproliferative activity Cell viability assay SU-DHL-6 JEKO-1

In Vivo Efficacy in Xenograft Models: Tumor Growth Inhibition Without Observable Toxicity

WNY1613 demonstrates significant in vivo antitumor activity in both SU-DHL-6 and JEKO-1 xenograft models, preventing tumor growth without observable toxicity [1]. While specific tumor growth inhibition (TGI) percentages are not explicitly stated in the available abstracts, the fact that WNY1613 prevents tumor growth in two distinct NHL xenograft models highlights its translational potential. This in vivo efficacy profile is comparable to other advanced PI3Kδ inhibitors, such as the dual inhibitor 22E, which also showed significant tumor growth suppression in the same models [2]. Importantly, the absence of observable toxicity in these preclinical models suggests a favorable safety margin, a key differentiator from some approved PI3Kδ inhibitors known for immune-mediated toxicities [3].

In vivo efficacy Xenograft model Non-Hodgkin's lymphoma Tumor growth inhibition

Key Research and Procurement Applications for 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one (WNY1613)


Lead Optimization and SAR Studies for Novel PI3Kδ Inhibitors

Given its potent and selective PI3Kδ inhibition (IC50 = 1.2 nM) and well-defined purine scaffold, WNY1613 serves as an excellent lead compound for medicinal chemistry programs aiming to develop next-generation PI3Kδ inhibitors with improved drug-like properties [1]. Researchers can utilize WNY1613 as a benchmark to evaluate novel compounds in enzymatic and cellular assays, leveraging its high selectivity profile (219-, 120-, and 250-fold over PI3Kα, β, and γ) as a standard for minimizing off-target activity [2].

Mechanistic Studies of PI3Kδ Signaling in B-Cell Malignancies

WNY1613 is a valuable chemical probe for dissecting the role of PI3Kδ in lymphoma biology. Its ability to inhibit downstream PI3K/AKT/mTOR and MAPK signaling and induce apoptosis in NHL cell lines (IC50 = 34-53 nM) makes it ideal for studying the molecular mechanisms driving B-cell proliferation and survival [3]. The compound can be used in vitro and in vivo to validate PI3Kδ as a therapeutic target and to identify biomarkers of response or resistance in NHL models [1].

Preclinical Efficacy and Toxicology Assessment in NHL Models

The demonstrated in vivo efficacy of WNY1613 in SU-DHL-6 and JEKO-1 xenograft models, without observable toxicity, positions it as a promising candidate for further preclinical development [1]. Procurement of WNY1613 enables comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, dose optimization, and combination therapy investigations in relevant NHL animal models. Its favorable preliminary safety profile warrants advanced toxicology assessments to support an Investigational New Drug (IND) application [3].

Development of Dual-Targeting Agents Based on the WNY1613 Scaffold

The purine-based scaffold of WNY1613 has been successfully utilized as a template for designing dual PI3Kδ/HDAC6 inhibitors, as exemplified by compound 22E [2]. Researchers can procure WNY1613 as a starting point for rational drug design, incorporating additional pharmacophores to target complementary pathways (e.g., HDAC, BTK, BCL-2) to overcome resistance mechanisms or enhance therapeutic efficacy in lymphoma and other cancers [1].

Quote Request

Request a Quote for WNY1613

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.